molecular formula C20H16N4O2 B2640406 (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide CAS No. 496020-91-8

(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide

Cat. No. B2640406
CAS RN: 496020-91-8
M. Wt: 344.374
InChI Key: WQRYGSAJFZXYCU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide, also known as ERK inhibitor, is a chemical compound that is used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this pathway has been shown to have potential therapeutic benefits in cancer and other diseases.

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism of related compounds, such as Flumatinib, a tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia, shows that it is primarily metabolized through amide bond cleavage, leading to hydrolytic products. This study provides insights into the metabolic pathways of similar compounds in humans after oral administration, which is crucial for understanding their pharmacokinetic properties (Gong et al., 2010).

Synthesis and Chemical Properties

Research on the synthesis of Nilotinib, another tyrosine kinase inhibitor, and related compounds involves key steps that may relate to the synthesis of "(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide." These synthesis pathways contribute to the development of highly selective inhibitors for therapeutic applications, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry (Yankun et al., 2011).

Analytical Techniques and Quality Control

Studies on the capillary electrophoretic separation of Imatinib mesylate and related substances highlight the importance of analytical methods in the quality control of pharmaceutical compounds. These methods ensure the purity and efficacy of drugs by identifying and quantifying impurities and degradation products, which is vital for maintaining high-quality pharmaceutical standards (Ye et al., 2012).

Drug Discovery and Development

The discovery and evaluation of specific compounds as inhibitors for targets like histone deacetylase (HDAC) demonstrate the potential therapeutic applications of these molecules in cancer treatment. Such research is crucial for identifying new, effective treatments for various cancers, highlighting the significant role of chemical compounds in advancing oncology therapeutics (Zhou et al., 2008).

properties

IUPAC Name

4-[(E)-3-oxo-3-(pyridin-3-ylamino)prop-1-enyl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(23-17-3-1-11-21-13-17)10-7-15-5-8-16(9-6-15)20(26)24-18-4-2-12-22-14-18/h1-14H,(H,23,25)(H,24,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYGSAJFZXYCU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.